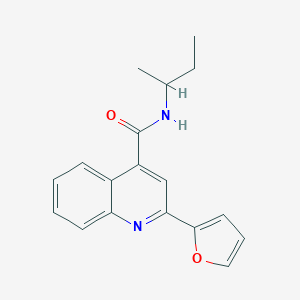![molecular formula C11H17N5S B279923 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine, also known as NEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NEB is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its pharmacological properties and has shown promising results in scientific research.
作用機序
The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that regulates gene expression and has anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a positive effect on the immune system. It has been found to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues. Additionally, this compound has been found to have a positive effect on the cardiovascular system and can be used to treat hypertension.
実験室実験の利点と制限
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, this compound is expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of the pharmacological properties of this compound in different disease models. Additionally, the mechanism of action of this compound needs to be further elucidated. Finally, the potential use of this compound as a therapeutic agent for autoimmune diseases and cancer needs to be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases. However, further research is needed to fully understand the pharmacological properties of this compound and its potential applications in different disease models.
合成法
The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine and 5-isothiocyanato-1,3,4-thiadiazole-2-amine in the presence of isobutylamine. The reaction is carried out under controlled conditions and requires expertise in organic synthesis. The yield of this compound obtained through this method is high, and the compound can be purified using standard techniques.
科学的研究の応用
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine has been extensively studied for its pharmacological properties and has shown promising results in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases.
特性
分子式 |
C11H17N5S |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
5-(2,5-dimethylpyrazol-3-yl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-7(2)6-12-11-14-13-10(17-11)9-5-8(3)15-16(9)4/h5,7H,6H2,1-4H3,(H,12,14) |
InChIキー |
UUTBAVIJRYYYSE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NCC(C)C)C |
正規SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
